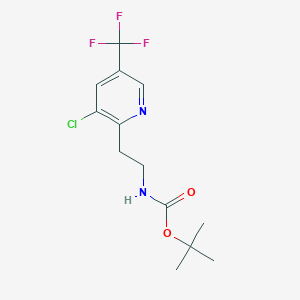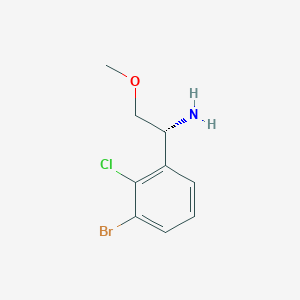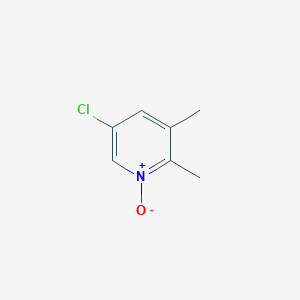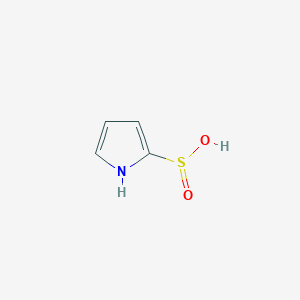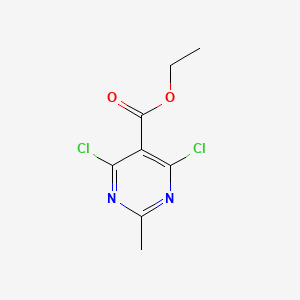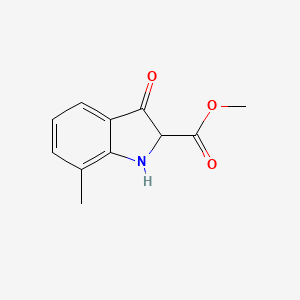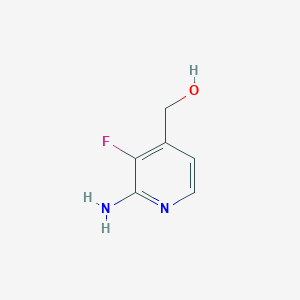
(2-Amino-3-fluoropyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-3-fluoropyridin-4-yl)methanol is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical properties due to the presence of a fluorine atom, which can significantly alter the electronic characteristics of the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-fluoropyridin-4-yl)methanol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group on the pyridine ring. This can be achieved using reagents such as Selectfluor® under controlled conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-3-fluoropyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Amino-3-fluoropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Used in the development of advanced materials with unique properties due to the presence of the fluorine atom
Mécanisme D'action
The mechanism of action of (2-Amino-3-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the modulation of biological pathways and the exertion of its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Fluoropyridin-4-yl)methanol
- (2-Chloro-3-fluoropyridin-4-yl)methanol
- (3-Amino-4-fluoropyridin-2-yl)methanol
Uniqueness
(2-Amino-3-fluoropyridin-4-yl)methanol is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination can significantly alter the electronic properties and reactivity of the molecule, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H7FN2O |
|---|---|
Poids moléculaire |
142.13 g/mol |
Nom IUPAC |
(2-amino-3-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H7FN2O/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2,(H2,8,9) |
Clé InChI |
KXGQAFRIVRKYLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1CO)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



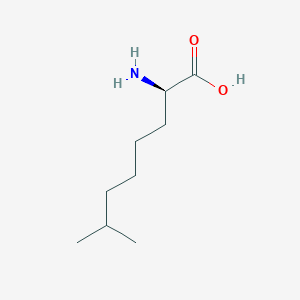



![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)
